molecular formula C19H21N3O3S B2418601 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone CAS No. 898657-38-0

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone

Cat. No. B2418601
CAS RN: 898657-38-0
M. Wt: 371.46
InChI Key: IXIXRJSRRZLTOH-UHFFFAOYSA-N
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and Janus kinase 2 (JAK2).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application involves the synthesis of 2,3-fused pyrroles and substituted indoles through rhodium-catalyzed reactions, demonstrating an effective pathway to synthesize complex heterocyclic structures from simpler cyclic ketones. This methodology could be extended to synthesize indoles, highlighting its potential in creating compounds with similar structural features to "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Alford, Spangler, & Davies, 2013).

Novel Reagents and Cyclization Reactions

Research has also focused on developing new reagents and cyclization reactions, such as the use of difluoromethyl 2-pyridyl sulfone as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This compound acts as a precursor in reactions, potentially akin to the functionalities present in "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Zhao, Huang, Zhu, & Hu, 2010).

Functionalization and Modification of Heterocycles

The preparation and functionalization of indoles and related heterocycles using various synthetic strategies are central to medicinal chemistry and material science. For instance, palladium-catalyzed intermolecular directed C-H amidation of aromatic ketones presents a methodology for introducing amide functionalities, potentially applicable to modifying the structure of "5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone" (Xiao et al., 2011).

properties

IUPAC Name

N-cyclopentyl-1-(pyridine-4-carbonyl)-2,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(14-7-10-20-11-8-14)22-12-9-15-13-17(5-6-18(15)22)26(24,25)21-16-3-1-2-4-16/h5-8,10-11,13,16,21H,1-4,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIXRJSRRZLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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